
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a 2-oxooxolan-3-yl group attached to the amide nitrogen. The fluorine atoms significantly alter the electronic properties of the benzene ring, making this compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-oxooxolan-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The carbonyl group in the oxolan ring can be reduced to form the corresponding alcohol.
Oxidation: The amide group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted benzamides.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The oxolan ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the oxolan ring.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an amide group.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an amide group.
Uniqueness
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is unique due to the presence of both the highly fluorinated benzene ring and the oxolan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88192-88-5 |
|---|---|
Formule moléculaire |
C11H6F5NO3 |
Poids moléculaire |
295.16 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-(2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H6F5NO3/c12-5-4(6(13)8(15)9(16)7(5)14)10(18)17-3-1-2-20-11(3)19/h3H,1-2H2,(H,17,18) |
Clé InChI |
ZHWMJPGLOWBPDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


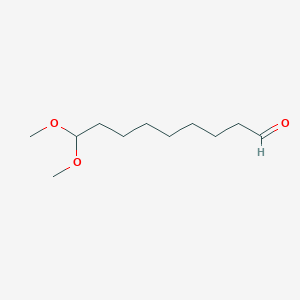
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
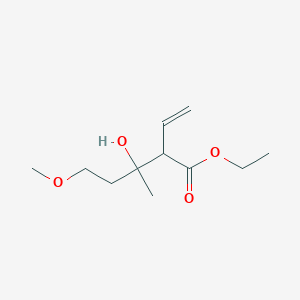
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
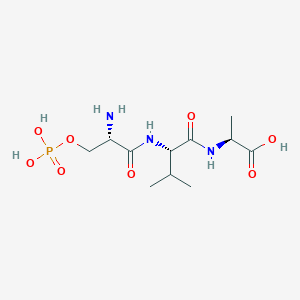
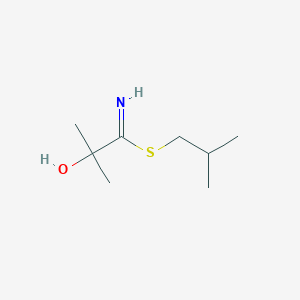
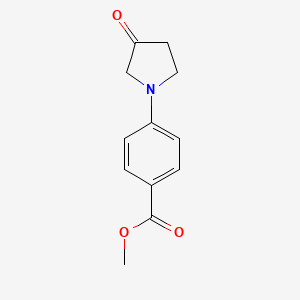
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
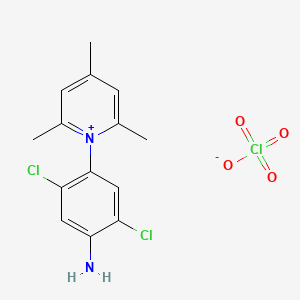
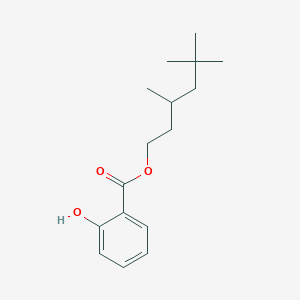
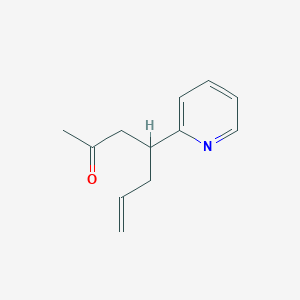
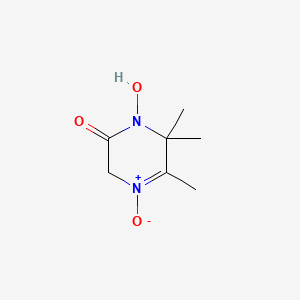
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)
